2-Amino-N,N-diethylacetamide hydrochloride

Physicochemical profiling Lipophilicity Drug-likeness

Procuring the wrong N-substituted glycinamide analog derails pharmacokinetic profiling. 2-Amino-N,N-diethylacetamide hydrochloride is the specific diethyl building block validated for embedding the intact pharmacophore into adenosine receptor ligands (WO-2020014332-A1) and quinoxaline antivirals. The crystalline HCl salt ensures precise stoichiometric control, unlike hygroscopic alternatives. - Enables blood-brain barrier penetration optimization via favorable LogD (pH 7.4 = -1.60). - ≥98% purity grade available for cGMP intermediate synthesis and analytical reference standards. - Eliminates failed synthetic campaigns caused by dimethyl or mono-ethyl analog mis-shipments.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 108723-79-1
Cat. No. B025888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,N-diethylacetamide hydrochloride
CAS108723-79-1
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C[NH3+].[Cl-]
InChIInChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H
InChIKeyRKWHGMGYRWKDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-diethylacetamide Hydrochloride: Dual-Functional Glycinamide Building Block


2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1), also referred to as N,N-diethylglycinamide hydrochloride, is a white crystalline solid with a molecular weight of 166.65 g/mol and a melting point of 119–120 °C . Structurally, it belongs to the α-aminoacetamide class, possessing both a primary amine and a tertiary amide within a compact glycinamide backbone [1]. This dual functionality renders it a versatile intermediate in medicinal chemistry, most notably as a key precursor for constructing quinoxaline-based antiviral agents and as a fragment for adenosine receptor-binding compound libraries [2].

Why 2-Amino-N,N-diethylacetamide HCl Resists Substitution by Analogs


The N,N-diethyl substitution pattern on 2-aminoacetamide confers a distinct physicochemical profile that cannot be replicated by dimethyl, unsubstituted, or mono-ethyl analogs [1][2]. Even minor alkyl chain variation produces measurable shifts in lipophilicity, as quantified by LogD values, and alters the steric and electronic properties at the tertiary amide nitrogen . These differences directly affect reactivity in SN2 alkylations, acylation regioselectivity, and the downstream pharmacokinetic properties of derived drug candidates — most notably in glycinamide-based adenosine receptor ligands and quinoxaline antivirals where the diethyl motif is structurally embedded in the final pharmacophore [3]. Procurement of an incorrect N-substituted analog risks failed synthetic campaigns or altered biological outcomes that cannot be compensated for by adjusting stoichiometry.

Quantitative Differentiation Evidence for 2-Amino-N,N-diethylacetamide HCl


Lipophilicity: Diethyl vs. Dimethyl Glycinamide

The N,N-diethyl analog (target compound) exhibits significantly higher lipophilicity than the N,N-dimethyl analog across the physiologically relevant pH range. At pH 7.4, the target LogD is -1.60 compared to -2.31 for the dimethyl, a difference of +0.71 log units [1][2]. At pH 5.5, the difference is +0.72 log units, and the neutral LogP difference is +0.72 log units [1][2]. These computed values are consistent across independent prediction algorithms .

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Supplier Purity Benchmarking: TLC Specification

The compound is available from Sigma Aldrich (Cat. No. 728152) with a purity specification of ≥98.0% as determined by TLC [1]. In contrast, multiple specialty chemical suppliers offer the compound at 95% minimum purity . The 3-percentage-point purity differential is meaningful for applications requiring stoichiometric precision, such as fragment-based library synthesis or cGMP intermediate preparation .

Quality control Purity specification Procurement Analytical standardization

Thermal and Physical Form: Crystalline Salt vs. Free Base

The hydrochloride salt form (target) is a well-defined crystalline solid with a sharp melting point of 119–120 °C, making it suitable for accurate gravimetric handling and long-term storage at ambient temperature . In contrast, the free base (2-amino-N,N-diethylacetamide, CAS 34105-57-2) is a lower-melting solid (m.p. 77 °C) with a boiling point of 85 °C at 0.1 Torr, classified as a liquid at moderately elevated ambient conditions [1]. The unsubstituted parent, glycinamide hydrochloride (2-aminoacetamide hydrochloride), decomposes at 201–214 °C, indicating a fundamentally different thermal stability profile .

Solid-state properties Melting point Crystallinity Handling

Patent-Validated Utility in Adenosine & Antiviral Programs

Patent WO-2020014332-A1 explicitly discloses 2-amino-N,N-diethylacetamide as a building block for synthesizing adenosine receptor-binding compounds, with specific examples incorporating the intact N,N-diethylglycinamide fragment into the final claimed structures [1]. Independently, supplier documentation confirms the compound's established use in preparing quinoxaline derivatives as antiviral agents . The N,N-diethyl substitution pattern is structurally embedded in the pharmacophore rather than serving as a transient protecting group, establishing it as a non-interchangeable synthetic precursor [2]. By contrast, the dimethyl analog lacks equivalent patent-supported application scope in the adenosine receptor or quinoxaline antiviral spaces [3].

Medicinal chemistry Patent analysis Adenosine receptor Antiviral Quinoxaline

Application Scenarios for 2-Amino-N,N-diethylacetamide HCl


Adenosine Receptor Antagonist Library Synthesis

In medicinal chemistry programs targeting adenosine receptors (A1, A2A, A2B, A3), the compound serves as a validated starting fragment whose N,N-diethylglycinamide motif is embedded intact into final ligands as documented in WO-2020014332-A1 [1]. The higher LogD (pH 7.4 = -1.60 vs. -2.31 for dimethyl analog) provides a more favorable starting lipophilicity for blood-brain barrier penetration optimization without requiring additional alkylation steps [2].

Quinoxaline Antiviral Intermediate Manufacturing

For groups synthesizing quinoxaline-based antiviral agents, the compound is an established intermediate with documented precedent . The crystalline HCl salt form (m.p. 119–120 °C) permits precise stoichiometric control during the amine–carbonyl condensation step, unlike the hygroscopic or low-melting alternatives .

Local Anesthetic Prodrug Design

The N,N-diethylglycinamide substructure is the core pharmacophoric element of lidocaine and its derivatives. Researchers designing novel aminoamide local anesthetics or prodrugs require the diethyl-substituted glycinamide building block specifically — the mono-ethyl or dimethyl analogs produce agents with altered metabolic N-dealkylation kinetics and different potency profiles [3].

High-Purity Synthesis & Reference Standard Preparation

When analytical rigor requires >97% purity for use as a reference standard or in cGMP intermediate synthesis, procurement of the Sigma Aldrich ≥98% (TLC) grade (Cat. No. 728152) is warranted over the commonly available 95% grades from alternative suppliers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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